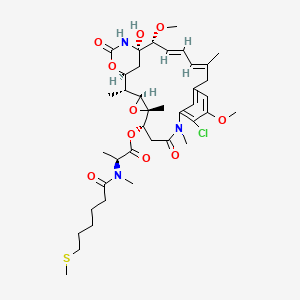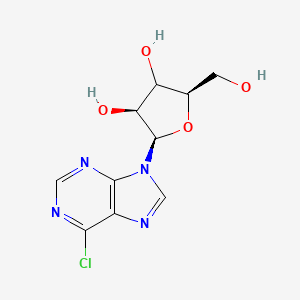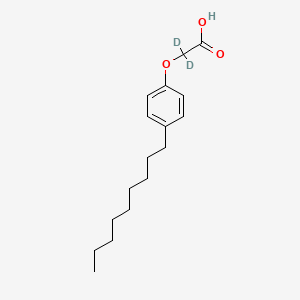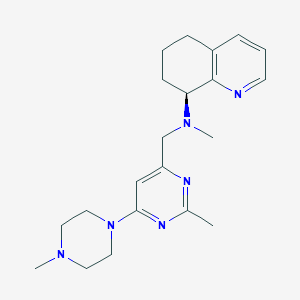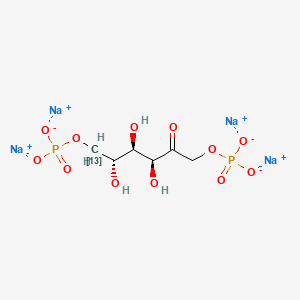
Fosfructose-6-13C (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosfructose-6-13C (sodium) is a compound that is isotopically labeled with carbon-13. It is a derivative of fosfructose, a phosphorylated form of fructose. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fosfructose-6-13C (sodium) is synthesized by incorporating carbon-13 into the fosfructose molecule. The synthesis involves the use of stable heavy isotopes of carbon, which are incorporated into the molecule through various chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of isotopically labeled precursors and controlled reaction environments to ensure the incorporation of carbon-13 .
Industrial Production Methods
Industrial production of fosfructose-6-13C (sodium) involves large-scale synthesis using isotopically labeled carbon sources. The process typically includes the use of advanced chemical synthesis techniques and purification methods to obtain high-purity fosfructose-6-13C (sodium). The production process is carefully monitored to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fosfructose-6-13C (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.
Reduction: Reduction reactions can convert fosfructose-6-13C (sodium) into other derivatives.
Substitution: Substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of fosfructose-6-13C (sodium) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of fosfructose-6-13C (sodium) depend on the specific reaction type and conditions. For example, oxidation reactions may produce different phosphorylated derivatives, while reduction reactions may yield simpler sugar molecules .
Wissenschaftliche Forschungsanwendungen
Fosfructose-6-13C (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of cellular metabolism and energy production, particularly in understanding glycolysis and other metabolic processes.
Wirkmechanismus
Fosfructose-6-13C (sodium) exerts its effects by stimulating anaerobic glycolysis, a metabolic pathway that generates adenosine triphosphate under ischemic conditions. This process helps improve cellular energy production and protect cells from damage. The molecular targets and pathways involved include key enzymes in the glycolytic pathway, such as phosphofructokinase and aldolase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fosfructose trisodium: Another phosphorylated form of fructose used in similar research applications.
Fructose-1,6-bisphosphate: A related compound involved in glycolysis and studied for its metabolic effects.
Uniqueness
Fosfructose-6-13C (sodium) is unique due to its isotopic labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the biochemical pathways and transformations of carbon atoms, making it a powerful tool in scientific research .
Eigenschaften
Molekularformel |
C6H10Na4O12P2 |
|---|---|
Molekulargewicht |
429.04 g/mol |
IUPAC-Name |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(113C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i1+1;;;; |
InChI-Schlüssel |
MVVGIYXOFMNDCF-JVKUUDOESA-J |
Isomerische SMILES |
C(C(=O)[C@H]([C@@H]([C@@H]([13CH2]OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


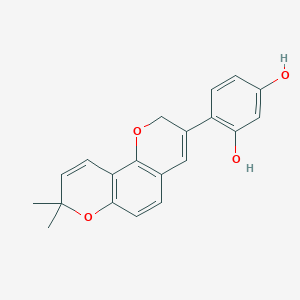

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] phosphate](/img/structure/B12402849.png)
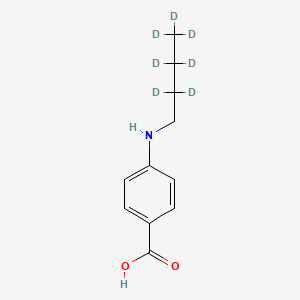

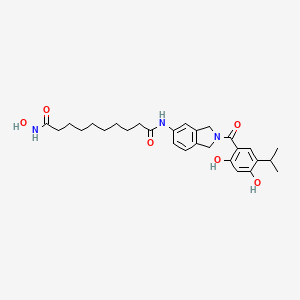
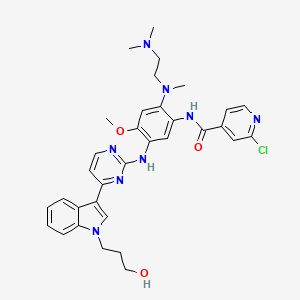


![3-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-6-methoxybenzene-1,2-diol](/img/structure/B12402917.png)
